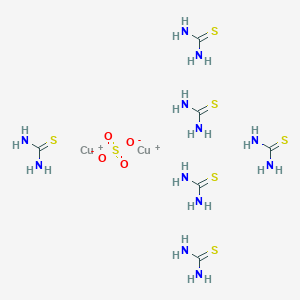

Copper(I)-tris(thiourea)

CAS No.: 22229-11-4

Cat. No.: VC1764324

Molecular Formula: C6H24Cu2N12O4S7

Molecular Weight: 679.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22229-11-4 |

|---|---|

| Molecular Formula | C6H24Cu2N12O4S7 |

| Molecular Weight | 679.9 g/mol |

| IUPAC Name | copper(1+);thiourea;sulfate |

| Standard InChI | InChI=1S/6CH4N2S.2Cu.H2O4S/c6*2-1(3)4;;;1-5(2,3)4/h6*(H4,2,3,4);;;(H2,1,2,3,4)/q;;;;;;2*+1;/p-2 |

| Standard InChI Key | WWMMQZFUEQDGSW-UHFFFAOYSA-L |

| SMILES | C(=S)(N)N.C(=S)(N)N.C(=S)(N)N.C(=S)(N)N.C(=S)(N)N.C(=S)(N)N.[O-]S(=O)(=O)[O-].[Cu+].[Cu+] |

| Canonical SMILES | C(=S)(N)N.C(=S)(N)N.C(=S)(N)N.C(=S)(N)N.C(=S)(N)N.C(=S)(N)N.[O-]S(=O)(=O)[O-].[Cu+].[Cu+] |

Introduction

Chemical Properties and Structure

Copper(I)-tris(thiourea) exists primarily in two main forms: as a sulfate complex with the formula [Cu((NH₂)₂CS)₃]₂SO₄·H₂O and as a chloride complex [Cu(tu)₃]Cl, where "tu" represents thiourea. These complexes feature copper in its +1 oxidation state, which is stabilized through coordination with thiourea ligands.

Molecular Composition

The molecular properties of copper(I)-tris(thiourea) sulfate are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 22229-11-4 |

| Molecular Formula | C₆H₂₄Cu₂N₁₂O₄S₇ |

| Molecular Weight | 679.880 g/mol |

| Exact Mass | 677.868042 |

| Common Name | Copper(1+) sulfate-thiourea (2:1:6) |

The complex features copper in the less common +1 oxidation state, with each copper ion typically coordinated to three thiourea molecules through their sulfur atoms . This coordination geometry helps stabilize the copper(I) state, which is generally less stable than copper(II) in aqueous environments. The stabilization occurs through the soft Lewis base character of the sulfur atom in thiourea, which has a high affinity for the soft Lewis acid Cu(I) .

Structural Characteristics

In the copper(I)-tris(thiourea) complex, three thiourea molecules coordinate to each copper(I) ion primarily through their sulfur atoms, forming a tetrahedral or distorted tetrahedral geometry around the copper center. This coordination arrangement is critical for the stability and functionality of the complex. The thiourea ligands act as monodentate ligands, binding through their sulfur atoms rather than nitrogen, which is a characteristic feature of thiourea complexes with soft metals like copper(I) .

In the case of [Cu((NH₂)₂CS)₃]₂SO₄·H₂O, two such copper-thiourea units are associated with one sulfate anion and one water molecule, forming a crystalline structure. The presence of water molecules in the crystal lattice can significantly influence the physical properties and stability of the complex .

Synthesis Methods

Several methods have been developed for the synthesis of copper(I)-tris(thiourea) complexes, with the most common approaches involving the reduction of copper(II) compounds in the presence of thiourea.

Redox Reaction Method

One of the most widely used methods for preparing [Cu((NH₂)₂CS)₃]₂SO₄·H₂O involves a redox reaction between copper(II) acetate and thiourea in an aqueous medium. The process can be described as follows:

-

Thiourea (8 g, 0.105 mole) is dissolved in 50 ml of hot water and then cooled to room temperature.

-

A cold solution of copper(II) sulfate pentahydrate (8 g, 0.032 mole) in water is added in portions to the thiourea solution with mechanical stirring.

-

During this process, thiourea acts both as a ligand and as a reducing agent, reducing copper(II) to copper(I) .

This method produces a complex with the formula [Cu(tu)₃]₂SO₄·2H₂O, where thiourea coordinates to the copper(I) center through the sulfur atom . The redox reaction occurs because thiourea has reducing properties and can convert copper(II) to copper(I) while itself being oxidized.

Alternative Preparation Techniques

An alternative method for preparing copper(I)-tris(thiourea) sulfate involves a solid-state reaction:

-

A mixture of thiourea and copper(II) sulfate pentahydrate in a molar ratio of 4:1 is ground together.

-

Initially, a green product believed to be a copper(II) complex forms.

-

Upon standing at room temperature for several hours, or when heated above 30°C, the copper(II) is reduced to copper(I) .

For the chloride complex [Cu(tu)₃]Cl, a different synthesis approach is employed:

-

Thiourea (5 g, 0.066 mole) is dissolved in 25 ml of hot water.

-

Copper turnings (1 g, 0.016 gram-atom) are added, followed by 5 ml of concentrated hydrochloric acid.

-

The solution is heated on a steam bath until the copper turnings dissolve, with the liberation of hydrogen gas.

-

The hot solution is filtered and allowed to cool slowly, whereupon crystals of [Cu(tu)₃]Cl separate .

These methods demonstrate the versatility in synthesizing copper(I)-thiourea complexes with different counter-ions and potentially different properties.

Applications and Research Developments

Copper(I)-tris(thiourea) complexes have found applications in various fields, with recent research focusing on their use in photovoltaic materials.

Solar Cell Applications

One of the most promising applications of copper(I)-tris(thiourea) complexes is in the development of chalcopyrite thin-film solar cells. Recent research has demonstrated that using [Cu((NH₂)₂CS)₃]₂SO₄·H₂O as a copper source allows for the preparation of stable dimethylformamide solutions, which can be used to create copper indium sulfoselenide (CuIn(S,Se)₂) thin films .

Solar cells developed using this precursor compound have achieved impressive efficiency levels of up to 12.2%, indicating the potential of these complexes in renewable energy technologies . This application leverages the unique properties of the copper(I)-thiourea complex, particularly its solubility characteristics and ability to form high-quality chalcopyrite films.

Catalytic Properties

While specific information on the catalytic properties of copper(I)-tris(thiourea) is limited in the provided search results, copper(I) complexes are generally known for their catalytic activity in various organic transformations. The complex's ability to facilitate electron transfer processes makes it potentially valuable in catalysis applications, though further research is needed to fully explore this aspect .

Physical Properties and Stability

Copper(I)-tris(thiourea) complexes possess distinct physical properties that influence their stability and applications. While specific physical data for copper(I)-tris(thiourea) is somewhat limited in the search results, several important aspects can be noted.

The stability of copper(I)-tris(thiourea) is significantly influenced by the thiourea ligands, which stabilize the copper(I) oxidation state through strong coordination via the sulfur atoms. This stabilization is crucial because copper(I) tends to disproportionate to copper(0) and copper(II) in aqueous solutions unless stabilized by appropriate ligands .

Temperature plays a significant role in the redox behavior of copper-thiourea systems. As noted in the synthesis methods, temperatures above 30°C accelerate the reduction of copper(II) to copper(I) in the presence of thiourea . This temperature sensitivity is an important consideration in both the synthesis and storage of these complexes.

The melting points of copper-thiourea complexes typically range from approximately 170°C to 340°C, depending on the specific composition and counter-ions present . This relatively high thermal stability makes these complexes suitable for applications that may involve elevated temperatures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume